Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard

Description

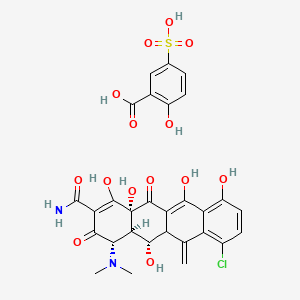

Meclocycline sulfosalicylate is a tetracycline-class antibiotic synthesized in 1960 and established as a United States Pharmacopeia (USP) Reference Standard for quality control in pharmaceutical analysis . It is primarily used topically to treat acne vulgaris due to its broad-spectrum antimicrobial activity against Cutibacterium acnes and other gram-positive bacteria . The compound combines meclocycline—a semi-synthetic tetracycline derivative—with sulfosalicylic acid, enhancing solubility and stability in topical formulations .

Mechanism of Action: Like other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing amino acid incorporation into growing peptide chains . Clinical trials involving 351 patients demonstrated a 57.1% median reduction in inflammatory acne lesions after 11 weeks of use, with 62.3% of patients achieving "excellent" or "good" results .

Properties

Molecular Formula |

C29H27ClN2O14S |

|---|---|

Molecular Weight |

695.0 g/mol |

IUPAC Name |

(4S,4aR,5S,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |

InChI |

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14-,15+,17+,22+;/m1./s1 |

InChI Key |

WVJKUGVVYXCLFV-FRGFDCQGSA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H](C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Base Compound Derivation

Meclocycline sulfosalicylate is derived from demeclocycline, a naturally occurring tetracycline antibiotic isolated from Streptomyces aureofaciens. The critical modification involves introducing a methylene group at the C-6 position of the tetracycline nucleus through a Mannich reaction. This reaction employs formaldehyde and dimethylamine under controlled acidic conditions (pH 4.0–5.0) to yield 6-methylene-6-demethyltetracycline, the precursor to meclocycline.

The reaction mechanism proceeds as follows:

This step enhances antibacterial potency by stabilizing the molecule against enzymatic degradation.

Sulfosalicylate Salt Preparation

The free base meclocycline is converted to its sulfosalicylate salt to improve solubility and shelf life. The process involves dissolving meclocycline in a methanol-water mixture (3:1 v/v) and gradually adding 5-sulfosalicylic acid at 45°C. The molar ratio of meclocycline to sulfosalicylic acid is maintained at 1:1 to ensure complete salt formation.

Table 1: Reaction Conditions for Salt Formation

| Parameter | Specification |

|---|---|

| Solvent System | Methanol:Water (3:1) |

| Temperature | 45°C ± 2°C |

| Reaction Time | 4–6 hours |

| Final pH | 2.8–3.2 |

| Yield | 82–88% |

The acidic sulfosalicylate counterion protonates the dimethylamino group at position 4 of the tetracycline ring, forming a stable ionic bond. Crystallization is induced by cooling the solution to 4°C, followed by vacuum filtration and washing with cold ethanol.

Purification and Crystallization

Recrystallization Techniques

Crude meclocycline sulfosalicylate is purified via recrystallization from a tetrahydrofuran (THF)-water system. The compound is dissolved in THF (85% v/v) at 60°C, filtered through a 0.45 µm membrane, and slowly diluted with deionized water until cloudiness appears. Seed crystals of USP Reference Standard are added to promote uniform crystal growth.

Key Quality Attributes:

-

Crystallinity: Powder X-ray diffraction (PXRD) must show peaks at 2θ = 12.8°, 15.4°, and 25.6°.

-

Particle Size: 90% of particles ≤50 µm (laser diffraction analysis).

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

The USP specifies an HPLC method for potency assessment using a C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of 0.001 M ammonium edetate-tetrahydrofuran (85:15) at 1.0 mL/min. Meclocycline sulfosalicylate exhibits a retention time of 8.2 ± 0.3 minutes, with UV detection at 280 nm.

Table 2: HPLC System Suitability Criteria

| Parameter | Requirement |

|---|---|

| Column Efficiency | ≥5,000 theoretical plates |

| Tailing Factor | ≤2.0 |

| RSD for Peak Area | ≤2.0% (n=5) |

Spectroscopic Characterization

-

Infrared Spectroscopy (IR): Key absorptions at 3,400 cm⁻¹ (O-H stretch), 1,660 cm⁻¹ (amide C=O), and 1,040 cm⁻¹ (S=O stretch) confirm salt formation.

-

Nuclear Magnetic Resonance (NMR):

USP Reference Standard batches must comply with stringent criteria:

Table 3: Release Specifications

| Test | Acceptance Criteria | Method |

|---|---|---|

| Potency | ≥620 µg/mg meclocycline | HPLC |

| Water Content | ≤4.0% | Karl Fischer |

| Heavy Metals | ≤20 ppm | ICP-MS |

| Bacterial Endotoxins | <0.5 EU/mg | LAL Test |

Batches failing any test are subjected to corrective recrystallization or reprocessing.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: Meclocycline sulfosalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of meclocycline, which may have altered antibacterial properties or other pharmacological effects .

Scientific Research Applications

Clinical Applications

1. Treatment of Acne Vulgaris

Meclocycline sulfosalicylate has been extensively studied for its effectiveness in treating acne vulgaris. A clinical study involving 351 patients demonstrated that 82% experienced clinical improvement when treated with a 1% topical formulation applied twice daily. Notably, the median reduction in inflammatory lesions after 11 weeks was reported to be 57.1%, with significant improvement observed as early as five weeks into treatment .

2. Efficacy Compared to Other Treatments

In comparative studies, meclocycline sulfosalicylate was found to be less effective than benzoyl peroxide but showed better results than a vehicle control in reducing papules and pustules associated with acne . This positions it as a viable option for patients who may not respond well to other treatments.

3. Potential Use in Combination Therapies

Research indicates that meclocycline may enhance the efficacy of cancer immunotherapies by improving T-cell cytotoxicity against tumor cells. In studies involving non-small cell lung cancer patients, meclocycline's effects on T-cells suggest potential applications in combination therapies for cancer treatment .

Table 1: Summary of Clinical Studies on Meclocycline Sulfosalicylate

| Study Reference | Population Size | Treatment Duration | Clinical Improvement (%) | Median Reduction in Lesions (%) |

|---|---|---|---|---|

| 351 | 11 weeks | 82 | 57.1 | |

| - | 10 weeks | - | - |

Case Studies

- Case Study on Acne Treatment : In a double-blind clinical study comparing meclocycline sulfosalicylate with benzoyl peroxide, meclocycline demonstrated a significant reduction in inflammatory lesions but was less effective overall compared to benzoyl peroxide .

- Immunotherapy Enhancement : A study indicated that meclocycline could enhance T-cell proliferation and cytotoxicity in patients with non-small cell lung cancer, suggesting its potential role in adjunctive cancer therapies .

Mechanism of Action

Meclocycline sulfosalicylate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The inhibition of protein synthesis ultimately prevents bacterial growth and reproduction . The primary molecular target is the bacterial ribosome, specifically protein S7 of the 30S subunit .

Comparison with Similar Compounds

Tetracycline-Class Antibiotics

Meclocycline sulfosalicylate shares core structural and functional features with tetracyclines but differs in formulation, spectrum, and application:

Key Advantages :

Non-Tetracycline Topical Antibiotics

Compared to other topical acne treatments:

Key Differentiation :

Economic and Regulatory Considerations

- Cost : Meclocycline sulfosalicylate is priced at $91 (5 mg) in research-grade quantities, cheaper than base meclocycline ($155/5 mg) due to optimized formulation .

- USP Standards : Rigorous chromatographic assays (e.g., HPLC with 340 nm detection) ensure purity and potency, with ≤3% relative standard deviation in peak responses .

Biological Activity

Meclocycline sulfosalicylate is a tetracycline derivative with broad-spectrum antimicrobial properties, primarily used topically for treating skin infections and acne. This compound exhibits significant biological activity through various mechanisms, which include inhibiting bacterial protein synthesis and demonstrating efficacy against certain mycobacterial strains. This article reviews the biological activity of meclocycline sulfosalicylate, supported by data tables, research findings, and case studies.

Meclocycline sulfosalicylate functions as a bacteriostatic agent , primarily inhibiting the growth of bacteria by:

- Binding to the 30S ribosomal subunit : This interaction prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis essential for bacterial growth and reproduction .

- Broad-spectrum activity : It is effective against a variety of gram-positive and gram-negative bacteria, as well as some mycobacterial species .

Pharmacokinetics

The pharmacokinetic profile of meclocycline sulfosalicylate includes:

- Oral bioavailability : Approximately 66%, with a peak plasma concentration reached around 4 hours post-administration .

- Volume of distribution : Estimated at 121 L, indicating extensive distribution in body tissues .

- Protein binding : High plasma protein binding (75-91%), which may influence its therapeutic efficacy and safety profile .

- Half-life : Approximately 5.6 hours, allowing for twice-daily dosing in clinical settings .

Case Studies

A clinical study involving 351 patients treated with topical meclocycline sulfosalicylate (1% cream) reported:

- Clinical improvement : 82% of patients experienced significant improvement after treatment.

- Reduction in inflammatory lesions : A median reduction of 57.1% in acne lesions was noted after 11 weeks of treatment, with rapid response observed by week 5 .

Antimycobacterial Activity

Research has demonstrated that meclocycline sulfosalicylate exhibits potent antimycobacterial activity:

- In a screening study against Mycobacterium smegmatis, it showed minimum inhibitory concentrations (MIC) of 0.10 μM (liquid) and 0.2 μM (solid), indicating strong efficacy against this surrogate for Mycobacterium tuberculosis .

- The compound's effectiveness was confirmed through whole genome sequencing to assess resistance pathways, highlighting its potential for drug repurposing in tuberculosis treatment .

Comparative Biological Activity

A comparison of meclocycline sulfosalicylate with other tetracyclines reveals its unique position in antimicrobial therapy:

| Compound | MIC (μM) | Protein Binding (%) | Half-life (h) | Clinical Use |

|---|---|---|---|---|

| Meclocycline Sulfosalicylate | 0.10 / 0.2 | 75-91 | 5.6 | Acne, Skin Infections |

| Demeclocycline | ~0.5 | ~80 | ~18 | Acne, Respiratory Infections |

| Doxycycline | ~0.25 | ~90 | ~18 | Acne, Respiratory Infections |

Safety Profile

The safety profile of meclocycline sulfosalicylate is generally favorable:

- Adverse effects : Low incidence of local adverse effects was reported in clinical trials, with only one case of contact dermatitis noted among treated patients .

- Photosensitivity : Similar to other tetracyclines, caution is advised regarding potential photosensitivity reactions when combined with light-sensitizing agents .

Q & A

Q. What analytical methods are recommended by USP for quantifying meclocycline sulfosalicylate in reference standards?

The USP monograph specifies a reversed-phase HPLC method with UV detection (340 nm) using a C18 column (packing L1, 4.6 mm × 25 cm) and a mobile phase of methanol:water (75:25) at 0.8 mL/min . Key steps include:

- Standard preparation : Dissolve 36 mg of USP Reference Standard in methanol, then dilute with mobile phase to 60 µg/mL immediately before injection to avoid degradation .

- Sample preparation : Follow identical dilution steps to ensure parity with the standard.

- Validation criteria : Peak retention time reproducibility (RSD ≤ 3.0%) and linearity over the range of 50–70 µg/mL .

Q. How does the stability of meclocycline sulfosalicylate in methanol versus mobile phase affect assay design?

Methanol stabilizes meclocycline sulfosalicylate for stock solutions (stable for ≥24 hrs), but mobile phase (methanol:water) requires immediate use due to hydrolysis risks. Researchers must prepare working standards and samples in mobile phase just prior to injection to prevent degradation artifacts .

Q. What is the role of USP Reference Standards in validating meclocycline sulfosalicylate purity for academic research?

USP Reference Standards provide a certified material with defined chromatographic purity (>98%) and quantified impurities. They are critical for:

- Calibrating HPLC systems to ensure assay accuracy.

- Establishing batch-to-batch consistency in synthetic or extracted samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in meclocycline sulfosalicylate assay results caused by mobile phase degradation?

- Root cause : Delayed injection after mobile phase preparation introduces hydrolytic degradation, altering peak retention times or creating secondary peaks .

- Mitigation : Use freshly prepared mobile phase, validate system suitability with USP standards before each run, and compare degradation kinetics via forced-stability studies (e.g., 0-, 2-, 4-hour intervals) .

Q. What methodological considerations are critical when designing a clinical study to evaluate topical meclocycline sulfosalicylate efficacy (e.g., for acne vulgaris)?

- Study design : Double-blind, randomized controlled trials (RCTs) with placebo and active comparator arms (e.g., oral tetracycline) .

- Endpoints : Quantify lesion counts (closed/open comedones, pustules) at 4-week intervals, using standardized photography and blinded evaluators .

- Sample size : Power calculations based on historical effect sizes (e.g., 70% reduction in inflammatory lesions over 8 weeks) .

Q. How can researchers optimize the USP-recommended HPLC method for detecting trace impurities in meclocycline sulfosalicylate?

- Gradient elution : Modify the mobile phase to a methanol:phosphate buffer (pH 2.5) gradient to separate polar degradation products.

- Detection : Use diode-array detection (200–400 nm) to identify impurity spectra.

- Validation : Include spike-and-recovery experiments with known impurities (e.g., 4-epi-meclocycline) at 0.1–1.0% levels .

Q. What mechanisms explain the reduced efficacy of topical meclocycline sulfosalicylate on open comedones compared to closed lesions?

- Hypothesis : Open comedones have thicker keratin plugs, limiting drug penetration.

- Experimental validation : Use Franz diffusion cells to compare drug permeation through synthetic membranes mimicking open vs. closed comedone morphology .

Critical Analysis of Contradictions

- Stability vs. Assay Timing : While USP emphasizes immediate use of mobile phase-diluted samples , some protocols suggest methanol stocks can be stored for 24 hours. Researchers must validate storage conditions for their specific lab environment .

- Clinical Efficacy : Open comedone response variability may reflect formulation limitations (e.g., cream viscosity), not intrinsic drug inefficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.